molecular formula C18H17ClN2O4 B5022856 N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5022856
M. Wt: 360.8 g/mol
InChI Key: NCJOZKXYOBPEPY-NTCAYCPXSA-N
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Description

N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with morpholine to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

The common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane (DCM). Reaction temperatures can vary from room temperature to elevated temperatures, depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
  • N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]pyrrole-2-carboxamide

Uniqueness

The uniqueness of N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, morpholine ring, and chlorophenyl group allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-14-5-3-13(4-6-14)12-15(18(23)21-7-10-24-11-8-21)20-17(22)16-2-1-9-25-16/h1-6,9,12H,7-8,10-11H2,(H,20,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJOZKXYOBPEPY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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